molecular formula C13H10ClN3OS B4140321 N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine

N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine

Cat. No.: B4140321
M. Wt: 291.76 g/mol
InChI Key: HOWNKPIECNZHLK-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furan ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chlorine atom can lead to various substituted derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding pocket .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-isothiazolin-3-one: Another thiazole derivative with antimicrobial properties.

    N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Known for their anticancer activity.

Uniqueness

N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a furan ring, and a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-8-2-4-11(18-8)10-7-19-13(16-10)17-12-5-3-9(14)6-15-12/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNKPIECNZHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine

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